O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate is an organic compound with a complex structure that includes phenylcarbamoyl and diprop-2-en-1-ylcarbamothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of aryl halides activated by electron-withdrawing groups. The reaction conditions often require strong bases and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-yn-1-ol: An organic compound with similar structural features but different functional groups.
Diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates: Compounds with related chemical structures and similar biological activities.
Uniqueness
O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O2S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
O-[3-(phenylcarbamoyl)phenyl] N,N-bis(prop-2-enyl)carbamothioate |
InChI |
InChI=1S/C20H20N2O2S/c1-3-13-22(14-4-2)20(25)24-18-12-8-9-16(15-18)19(23)21-17-10-6-5-7-11-17/h3-12,15H,1-2,13-14H2,(H,21,23) |
InChI Key |
MOWBDDNREQRBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.